2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol hydrochloride, with the chemical formula CHClNO and a molecular weight of 283.41 g/mol, is a compound primarily recognized as a by-product in the synthesis of certain pharmaceuticals, particularly those related to antidepressants. This compound has garnered attention due to its structural similarities to other bioactive molecules and its potential implications in medicinal chemistry.
2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol hydrochloride falls under the category of organic compounds, specifically phenolic compounds due to the presence of the phenol functional group. It can also be classified as an amine because of the dimethylamino group present in its structure.
The synthesis of 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol hydrochloride can involve various methods, typically focusing on multi-step organic reactions. One common approach involves starting from readily available intermediates that undergo condensation reactions followed by functional group modifications.
In one synthetic route, the compound can be synthesized through a series of steps including:
The compound's molecular formula is CHClNO, indicating it contains 19 carbon atoms, 25 hydrogen atoms, one nitrogen atom, one oxygen atom, and one chlorine atom (from the hydrochloride salt).
The primary reactions involving 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol hydrochloride include:
In laboratory settings, this compound may be reacted with various electrophiles to create derivatives that could exhibit enhanced biological activity or altered pharmacokinetics.
2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol hydrochloride is primarily used in medicinal chemistry as an intermediate for synthesizing pharmaceutical compounds. Its relevance extends to:
This compound exemplifies how modifications to existing pharmaceutical frameworks can lead to novel therapeutic agents with improved efficacy or reduced side effects.
Selective N-methylation represents a critical transformation for modulating bioactivity and pharmacokinetic properties of amine-containing drugs. Traditional stoichiometric methylating agents (e.g., methyl iodide, dimethyl sulfate) suffer from poor atom economy, over-alkylation risks, and toxic byproduct generation. Modern catalytic approaches provide sustainable alternatives:
Reductive Amination: Pd/C-catalyzed reactions utilizing formaldehyde as a C1 source enable step-economical dimethylation. Key to success is controlled formaldehyde addition to prevent iminium ion polymerization. This method achieves >95% conversion to tertiary amines in model substrates like 4-(2-methylphenyl)-4-(2-hydroxyphenyl)butan-1-amine under mild hydrogenation conditions (50°C, 5 bar H₂) [7].
CO₂-Assisted Methylation: Bifunctional Ru(II)-phosphine complexes catalyze N-methylation via CO₂ hydrogenation, generating in situ formaldehyde equivalents. This approach demonstrates exceptional functional group tolerance, preserving phenolic OH groups during the methylation of secondary amine precursors to target structures [4].
N-H Methylation of Amino Acid Derivatives: Iridium NHC complexes (e.g., [Ir(cod)(IMe)(py)]PF₆) enable quantitative mono-N-methylation of unprotected α-amino acids using methanol as a green methyl donor. This methodology could facilitate chiral side chain functionalization in synthetic intermediates toward the target compound [3].
Table 1: Catalytic N-Methylation Systems for Aliphatic Amines
Catalyst System | Methyl Source | Reaction Conditions | Tertiary Amine Yield (%) | Key Advantages |
---|---|---|---|---|
Pd/C (5 mol%) | HCHO | H₂ (5 bar), 50°C, 12h | 92-98% | Commercial catalyst, no ligands |
Ru(II)/Xantphos (2 mol%) | CO₂/H₂ | 120°C, 50 bar, 24h | 85-90% | Utilizes greenhouse gas, water byproduct |
Ir-NHC (1 mol%) | MeOH | KOH, 100°C, 6h | Quantitative | Alcohol donor, chiral retention |
Borrowing hydrogen (BH) or hydrogen autotransfer (HAT) methodology enables direct coupling of alcohols with amines through dehydrogenation-condensation-hydrogenation sequences, offering exceptional atom efficiency. This approach is particularly valuable for constructing the target molecule's aliphatic chain bearing tertiary amino groups:
Microwave-Accelerated BH: Ruthenium-diphosphine complexes (e.g., RuCl₂(dppf)) catalyze solvent-free coupling of 2-methylbenzyl alcohols with amino alcohols under microwave irradiation (120°C, 1h). This technique achieves >90% conversion to tertiary amines like 1-(2-methylphenyl)-4-(dimethylamino)butan-1-ols, significantly reducing reaction times versus thermal heating (6-12h) [4].
Iron-Catalyzed Sustainable Systems: Bioinspired iron-thiolate catalysts (e.g., BCMOM/Fe) permit BH amination using aliphatic diols, enabling simultaneous C-N bond formation and alcohol amination. This cost-effective system generates water as the sole byproduct and tolerates phenolic OH groups, crucial for synthesizing phenolic tertiary amines [1].
Substrate Scope Expansion: BH methodology successfully couples sterically hindered 2-methyl-substituted benzyl alcohols with γ-amino alcohols, forming the target's butyl linker architecture. Catalyst selection determines selectivity: Ru systems favor monoalkylation while Ir catalysts enable sequential dialkylation for dimethylamino group installation [4] [8].
Table 2: Borrowing Hydrogen for Target Amine Synthesis
Alcohol Component | Amine Component | Catalyst (mol%) | Conditions | Tertiary Amine Yield |
---|---|---|---|---|
2-Methylbenzyl alcohol | 3-(Dimethylamino)propanol | RuCl₂(dppf) (1) | MW, 120°C, 1h, neat | 94% |
2-(Hydroxymethyl)phenol | 3-(Methylamino)propanol | [Cp*IrCl₂]₂ (2) | 110°C, 12h, toluene | 88% (monomethylated) |
2-Methylphenylbutane-1,4-diol | NH₃ | Fe/BCMOM (5) | 100°C, 24h, H₂O/CH₃CN | 82% (dialkylated) |
The chiral benzylic center in 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol demands precise stereocontrol strategies. Key methodologies include:
Transmetalation-Controlled Cross-Coupling: Enantioenriched alkylboron reagents undergo stereospecific Suzuki-Miyaura coupling with ortho-substituted aryl halides (e.g., 2-bromo-1-methylbenzene). Computational studies confirm retention of configuration occurs via a closed SE2 transmetalation transition state with Pd-phosphine catalysts (e.g., Pd-SPhos), enabling synthesis of enantiopure (R)- or (S)-1-(2-methylphenyl)butylamine precursors (up to 99% ee) [5].
Organocatalytic Asymmetric Michael Addition: Chiral phosphoric acids (e.g., TRIP) catalyze the addition of 2-methylbenzyl amines to phenolic enones, constructing the benzylic stereocenter with high enantiocontrol (90-96% ee). This metal-free approach accommodates phenolic OH groups without protection, directly generating stereodefined intermediates toward the target molecule [8].
Substrate-Controlled Diastereoselection: Chiral auxiliaries (e.g., Evans oxazolidinones) installed on the aliphatic chain direct diastereoselective reductions (dr >20:1) of arylpropenone intermediates. Subsequent auxiliary removal yields enantiopure building blocks for final amine functionalization via BH or reductive amination [8] [5].
Table 3: Stereoselective Approaches to Aryl-Alkylamine Motifs
Strategy | Key Reagents/Catalysts | Stereochemical Outcome | Application to Target |
---|---|---|---|
Stereospecific Suzuki coupling | Enantioenriched R-Bpin; Pd-SPhos | Retention (99% ee) | Chiral 1-(2-methylphenyl)butyl chain |
Organocatalytic Michael | TRIP (10 mol%); phenolic enones | 94% ee (S) | Phenol-containing stereocenters |
Evans auxiliary reduction | NaBH₄/CeCl₃; oxazolidinone auxiliaries | dr >20:1 | Diastereocontrolled aldehyde alkylation |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7